Phellodonic acid
Description
Structure
2D Structure
Properties
CAS No. |
152613-17-7 |
|---|---|
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5,8-dimethyl-9-methylidene-6-octanoyloxy-10-oxo-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylic acid |
InChI |
InChI=1S/C23H32O6/c1-5-6-7-8-9-10-15(24)28-18-16-14(11-21(18,3)20(26)27)12-23-19(29-23)17(25)13(2)22(16,23)4/h14,16,18-19H,2,5-12H2,1,3-4H3,(H,26,27) |
InChI Key |
SGMJRSNRTRKWNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(CC1(C)C(=O)O)CC34C2(C(=C)C(=O)C3O4)C |
Synonyms |
Phellodonic acid |
Origin of Product |
United States |
Natural Occurrence and Isolation Studies of Phellodonic Acid
Discovery and Original Isolation from Fungal Sources
Phellodonic acid, a hirsutane-type sesquiterpenoid, was first brought to scientific attention through its isolation from a fungal source. nih.govthieme-connect.com This discovery marked a significant point in the study of natural products from the Thelephorales order, as this compound was the first bioactive compound to be reported from any member of this group. wikipedia.org
Identification of Phellodon melaleucus as the Producing Organism
The organism responsible for the production of this compound was identified as the fungus Phellodon melaleucus. nih.govmdpi.com This species, commonly known as the grey tooth fungus, is a type of tooth fungi belonging to the family Bankeraceae. wikipedia.orghabitas.org.uk Phellodon species are characterized by their tough, cork-like fruit bodies with white spines on the underside where spores are released. wikipedia.org They are known to form mycorrhizal associations with trees, particularly from the Fagaceae (beeches and oaks) and Pinaceae (pines) families. wikipedia.org
Specific Strain and Geographical Origin of Initial Isolation (e.g., Phellodon melaleucus strain 87113 from Hartz Mountains, Tasmania)
The initial isolation of this compound was from fermentations of Phellodon melaleucus strain 87113. nih.govpublish.csiro.au This specific strain was collected from the Hartz Mountains in Tasmania, Australia. publish.csiro.au
This compound as a Metabolite of the Thelephoraceae Family
This compound is recognized as a metabolite of the Thelephoraceae family. nih.govsciopen.com At the time of its discovery, it was the first bioactive metabolite to be isolated from a cultured species belonging to this family. nih.gov The Thelephorales order, to which Thelephoraceae belongs, is a diverse group of fungi characterized by a variety of fruit body shapes and hymenophore structures. mycosphere.org
Comparative Analysis with Related Natural Products from Fungi
This compound belongs to the hirsutane class of sesquiterpenoids, which are characterized by a tricyclic skeleton. thieme-connect.commdpi.com Several other related natural products have been isolated from fungi, particularly within the Thelephorales order.
For instance, the genus Phellodon itself has yielded other bioactive compounds. Phellodon niger has been a source of cyathane-type diterpenoids and a nitrogenous terphenyl derivative called phellodonin. wikipedia.orgmdpi.com
Within the broader category of hirsutane sesquiterpenoids from fungi, other examples include complicatic acid, pleurotellic acid, and hirsutic acid. mdpi.com These compounds share the fundamental hirsutane framework but differ in their functional groups and stereochemistry. This compound is distinguished by the presence of a carboxylic acid group. mdpi.com Another related compound is anhydroarthrosporone, a sesquiterpenoid isolated from the basidiomycete fungus Ceratocystis ulmi. nih.gov
The table below provides a comparative overview of this compound and some related fungal natural products.
| Compound Name | Producing Organism | Chemical Class | Reference |
| This compound | Phellodon melaleucus | Hirsutane sesquiterpenoid | nih.gov |
| Nigernin A and B | Phellodon niger | Cyathane diterpenoid | wikipedia.org |
| Phellodonin | Phellodon niger | Nitrogenous terphenyl derivative | wikipedia.org |
| Complicatic acid | Fungal source | Hirsutane sesquiterpenoid | mdpi.com |
| Pleurotellic acid | Fungal source | Hirsutane sesquiterpenoid | mdpi.com |
| Hirsutic acid | Stereum hirsutum | Hirsutane sesquiterpenoid | mdpi.com |
| Anhydroarthrosporone | Ceratocystis ulmi | Sesquiterpenoid | nih.gov |
Biosynthetic Investigations of Phellodonic Acid
General Principles of Sesquiterpenoid Biosynthesis in Basidiomycetes
Sesquiterpenoids in fungi, particularly in the phylum Basidiomycota, represent a vast and structurally diverse class of natural products. mdpi.comnih.gov Their biosynthesis follows a conserved initial pathway before diverging to create a wide array of chemical scaffolds. researchgate.net Basidiomycetes are considered a rich source for discovering these compounds and the enzymes responsible for their production. researchgate.netdntb.gov.ua
The central enzymes in sesquiterpenoid biosynthesis are the sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes are responsible for the crucial cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), into various cyclic sesquiterpene skeletons. nih.govencyclopedia.pubnih.gov The immense structural diversity of sesquiterpenoids is largely attributed to the different cyclization reactions and subsequent rearrangements catalyzed by different STSs. nih.govencyclopedia.pub
Upon binding FPP, STSs initiate the reaction by cleaving the pyrophosphate group, which generates a highly reactive farnesyl carbocation. nih.gov This carbocation then undergoes a series of intramolecular cyclizations, hydride shifts, and rearrangements within the enzyme's active site. encyclopedia.pub The reaction is terminated when the final carbocation is quenched, typically by deprotonation or the addition of a water molecule, releasing the final sesquiterpene product. nih.gov Fungal STSs often contain conserved amino acid motifs, such as the D(D/E)XXD motif, which are crucial for substrate binding and catalysis. researchgate.net Phylogenetic analyses of STSs from mushroom-forming fungi have clustered them into distinct clades, which often correspond to the type of cyclization mechanism they employ. nih.govsemanticscholar.org
The biosynthesis of all sesquiterpenoids, including phellodonic acid, originates from simple C5 building blocks derived from the mevalonate (B85504) (MVA) pathway in fungi. nih.gov The key C5 intermediates are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govsemanticscholar.org
The assembly of the direct precursor to sesquiterpenoids occurs in two main steps:
One molecule of DMAPP is condensed with one molecule of IPP to form the C10 compound, geranyl pyrophosphate (GPP). researchgate.net
GPP is then condensed with another molecule of IPP to yield the C15 compound, farnesyl pyrophosphate (FPP). researchgate.netnih.govnih.gov
FPP is the universal, linear precursor that serves as the substrate for all sesquiterpene synthases. encyclopedia.pubnih.gov
Proposed Biosynthetic Pathways Leading to Hirsutane Core (Hypothetical or Inferred)
This compound is built on a hirsutane scaffold, which is a linear triquinane characterized by a distinctive 5-5-5 tricyclic ring system. wikipedia.orgnih.gov While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its formation can be inferred from studies on other hirsutane-producing fungi, most notably Stereum hirsutum. nih.govacs.org
The proposed pathway begins with the cyclization of the universal precursor, FPP. nih.gov This reaction is catalyzed by a dedicated hirsutene (B1244429) synthase. Research on S. hirsutum led to the groundbreaking discovery of the enzyme responsible for synthesizing the core hirsutane skeleton (hirsutene). nih.govasm.org This enzyme was identified as an unusual fusion protein, comprising a sesquiterpene synthase (STS) domain fused to a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) domain. nih.govasm.org HMGS is an enzyme in the MVA pathway, and its inclusion in the fusion protein is thought to help channel precursors specifically toward sesquiterpenoid production. nih.gov
The key cyclization cascade is believed to proceed through a protoilludyl cation intermediate, which is a common branching point for several classes of sesquiterpenoids in mushrooms. nih.gov This cation is then rearranged and further cyclized by the hirsutene synthase to form the foundational 5-5-5 tricyclic structure of hirsutene. nih.govresearchgate.net From this core hirsutene molecule, a series of subsequent modifications would lead to the more complex this compound.
Enzymatic Mechanisms Involved in Late-Stage Functionalization of this compound (if data exists)
While the specific enzymes that tailor the hirsutane core to produce this compound in P. melaleucus have not yet been characterized, extensive research on the hirsutane biosynthetic gene cluster (hir cluster) in Stereum hirsutum provides a powerful model for these late-stage reactions. nih.govacs.org The structural diversity of hirsutanes arises from the activity of tailoring enzymes, which add functional groups like hydroxyls, ketones, and carboxyl groups to the core skeleton. nih.govnih.gov
The hir cluster in S. hirsutum contains genes for several such enzymes, including multiple cytochrome P450 monooxygenases (P450s), dehydrogenases, and other oxidoreductases. acs.org Functional characterization of these enzymes has revealed their precise roles:
Cytochrome P450s : These are key players in oxidative functionalization. For instance, the P450s HirC and HirF were found to mediate stepwise hydroxylation at the C-5 and C-7 positions of the hirsutane A-ring. acs.org
Dehydrogenases/Oxidoreductases : Other enzymes, such as the short-chain dehydrogenase/reductase HirJ and the NAD(P)-binding protein HirD, are involved in further modifying these hydroxylated intermediates, for example, by oxidizing them to form ketones. acs.org
These studies demonstrate that a combination of P450-catalyzed hydroxylations and subsequent dehydrogenase-mediated oxidations are the primary mechanisms for the late-stage functionalization of the hirsutane scaffold. acs.org It is highly probable that a similar enzymatic cascade involving P450s and other oxidoreductases is responsible for the specific oxygenation pattern observed in this compound.
Genetic and Molecular Approaches to Studying Fungal Biosynthesis
The elucidation of fungal biosynthetic pathways, including that of hirsutane-type sesquiterpenoids, relies on a combination of modern genetic and molecular biology techniques. umn.edu
Genome Mining : A primary strategy is the use of bioinformatics to "mine" fungal genome sequences for genes encoding key biosynthetic enzymes, particularly sesquiterpene synthases (STSs). mdpi.comnih.gov Scientists can search for conserved DNA sequences or protein domains characteristic of STSs, such as the terpene synthase C-terminal domain (PF19086). mdpi.com This approach has successfully identified numerous putative STS genes in various fungi.
Biosynthetic Gene Cluster (BGC) Identification : In fungi, genes for a specific metabolic pathway are often physically located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov Identifying the gene for a core enzyme like an STS often leads to the discovery of the entire BGC, which includes the tailoring enzymes (e.g., P450s, oxidases) responsible for late-stage modifications. nih.govacs.org
Heterologous Expression : To determine the function of a candidate gene, it is cloned and expressed in a well-characterized host organism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov The host organism then produces the enzyme, and the resulting chemical products can be isolated and structurally identified, thereby confirming the enzyme's function. mdpi.comnih.gov For example, the function of the hirsutene synthase from S. hirsutum was confirmed through its expression in a heterologous host. asm.org
Transcriptomics : RNA-sequencing (RNA-seq) can be used to analyze the gene expression profile of a fungus under different culture conditions. By comparing conditions where the compound of interest is produced versus where it is not, researchers can identify which genes (and BGCs) are upregulated, pointing to their involvement in the biosynthesis. nih.gov
Gene Deletion : In the native fungal producer, targeted gene knockout or deletion experiments provide definitive proof of a gene's function. asm.org If the deletion of a specific gene abolishes the production of the compound, it confirms its essential role in the biosynthetic pathway. asm.org
These integrated approaches have been instrumental in uncovering the complex pathways leading to sesquiterpenoids and provide a clear framework for the future elucidation of the complete this compound biosynthetic pathway. nih.govumn.edu
Total Synthesis Strategies and Methodologies for Phellodonic Acid
Chemoenzymatic Total Synthesis of Phellodonic Acid
The total synthesis of this compound, a highly functionalized hirsutane derivative with notable biological activity, has been successfully accomplished through a chemoenzymatic pathway. anu.edu.au This strategy leverages the strengths of both enzymatic transformations to establish chirality and robust chemical reactions to build the complex polycyclic structure. The entire synthesis originates from a simple, readily available aromatic compound, which is a testament to the efficiency of this combined approach. anu.edu.auresearchgate.net
Enantiospecificity and Stereocontrol in Synthetic Routes
A cornerstone of the this compound synthesis is the establishment of stereochemistry at the very beginning of the route, which then dictates the stereochemical outcome of all subsequent reactions. The enantiospecificity of the entire synthesis is rooted in the use of an enantiomerically pure starting material, cis-1,2-dihydrocatechol 7, obtained through a biological process. anu.edu.auresearchgate.net This chiron, a versatile building block, possesses a defined absolute stereochemistry that is meticulously transferred through the synthetic sequence. researchgate.net The inherent chirality of this starting diol guides the stereoselective formation of the tricyclic system during the key cycloaddition and rearrangement reactions, ultimately leading to the natural enantiomer of this compound.
Utilization of Biotransformation for Key Intermediates
The critical enantiopure starting material for the synthesis is produced via a whole-cell biotransformation. anu.edu.auresearchgate.net This process utilizes a genetically engineered strain of the bacterium Escherichia coli, specifically JM109 (pDTG601). anu.edu.auscispace.commolaid.com This recombinant strain is designed to overexpress the enzyme toluene (B28343) dioxygenase (TDO). anu.edu.auresearchgate.net When these bacterial cells are cultured and fed with toluene, the TDO enzyme catalyzes the dihydroxylation of the aromatic ring, producing (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (referred to as cis-1,2-dihydrocatechol 7) in large quantities and in an enantiomerically pure form. anu.edu.auresearchgate.netresearchgate.netresearchgate.net This biocatalytic step is highly efficient and provides a reliable source of the chiral synthon that is fundamental to the entire synthetic strategy. researchgate.net
Key Chemical Transformations and Reaction Mechanisms
Following the enzymatic generation of the chiral starting material, the synthesis of this compound employs a sequence of three pivotal chemical transformations to construct the intricate linear triquinane skeleton. anu.edu.auresearchgate.net These steps include a cycloaddition to form a bicyclic core, a photochemical rearrangement to create the characteristic three-ring system, and a final reductive cleavage to install the final framework. anu.edu.au
Diels-Alder Cycloaddition Reactions (e.g., Microwave-Promoted)
The initial major carbon-carbon bond-forming event is a Diels-Alder cycloaddition. anu.edu.au The diene for this reaction is the acetonide derivative of the enzymatically produced cis-1,2-dihydrocatechol. publish.csiro.au Attempts to conduct a thermally induced Diels-Alder reaction between this diene and the dienophile, cyclopent-1-en-2-one, were unsuccessful. publish.csiro.au However, the reaction proceeds efficiently under microwave-promoted conditions, highlighting a significant rate enhancement provided by microwave irradiation. anu.edu.aupublish.csiro.aucem.com This microwave-assisted cycloaddition successfully yields the key bicyclo[2.2.2]octenone adduct, which serves as the precursor for the subsequent photochemical rearrangement. anu.edu.auresearchgate.net The use of microwave heating has been shown to dramatically reduce reaction times and improve yields in many cycloaddition reactions compared to conventional heating methods. cem.comresearchgate.net
| Reaction Step | Reactants | Key Reagents/Conditions | Product | Reference |
| Diels-Alder Cycloaddition | Acetonide derivative of cis-1,2-dihydrocatechol, Cyclopent-1-en-2-one | Microwave irradiation | Bicyclo[2.2.2]octenone adduct | anu.edu.aupublish.csiro.au |
Photochemically Promoted Rearrangements (e.g., Oxa-di-π-Methane Rearrangement)
The second key transformation is a photochemically promoted oxa-di-π-methane rearrangement. anu.edu.auresearchgate.net This powerful reaction is a cornerstone of modern organic synthesis for constructing complex, polycyclic frameworks from simpler precursors. researchgate.netacs.org In the synthesis of this compound, a bicyclo[2.2.2]octenone derivative, obtained after several steps from the Diels-Alder adduct, is subjected to photochemical conditions. anu.edu.aupublish.csiro.au Irradiation of this substrate, typically using acetophenone (B1666503) as a sensitizer, induces the rearrangement to form the desired linear triquinane skeleton. publish.csiro.auacs.org This specific rearrangement proceeds to give a mixture of two epimeric products. anu.edu.au This photochemical step is crucial as it efficiently assembles the core tricyclic structure of the target molecule in a single, complexity-generating transformation. researchgate.netresearchgate.net
| Reaction Step | Starting Material | Key Reagents/Conditions | Product | Reference |
| Oxa-di-π-Methane Rearrangement | Bicyclo[2.2.2]octenone derivative | hv (light), Acetophenone (sensitizer) | Epimeric linear triquinanes | anu.edu.aupublish.csiro.au |
Synthetic Utility of Derived Building Blocks (e.g., cis-1,2-dihydrocatechols for Sesquiterpenoid Construction)
The strategic foundation of the total synthesis of this compound lies in the use of chiral, non-racemic building blocks derived from microbial oxidation. Specifically, cis-1,2-dihydrocatechols, which are produced in high enantiomeric purity from the whole-cell biotransformation of simple arenes like toluene, serve as invaluable starting materials. publish.csiro.auanu.edu.auresearchgate.netresearchgate.net These chirons possess dense and varied functionality, making them ideal precursors for the asymmetric synthesis of complex natural products. researchgate.net
In the context of sesquiterpenoid construction, these building blocks provide a powerful entry point to complex carbocyclic frameworks. The total synthesis of this compound exemplifies this, commencing with an enantiomerically pure cis-1,2-dihydrocatechol derived from toluene. publish.csiro.auanu.edu.au This starting material is elaborated through a sequence of reactions, including a crucial Diels-Alder cycloaddition, to construct the core bicyclo[2.2.2]octane system, which is a precursor to the final hirsutane skeleton. publish.csiro.aumdpi.com The inherent stereochemistry of the enzymatically-derived dihydrocatechol is meticulously transferred through the synthetic sequence, ultimately defining the absolute configuration of the final natural product. This approach highlights the synthetic utility of these building blocks in streamlining the construction of intricate natural products like this compound and other linear triquinanes. publish.csiro.aumdpi.com
| Building Block (Arene Precursor) | Derived Chiron | Target Sesquiterpenoid Class/Example | Key Transformation |
| Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | Hirsutanes (this compound) | Diels-Alder Cycloaddition, Oxa-di-π-methane Rearrangement |
| Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | Linear Triquinanes ((-)-Coriolin) | Diels-Alder Cycloaddition, Oxa-di-π-methane Rearrangement |
| p-Iodotoluene | Chiral cis-1,2-dihydrocatechol | Sesquiterpene | Negishi Cross-Coupling, Intramolecular Diels-Alder |
This table summarizes the application of arene-derived cis-1,2-dihydrocatechols as versatile starting materials in the synthesis of complex sesquiterpenoids.
Potential for Total Synthesis of Enantiomeric Forms (e.g., ent-Phellodonic Acid)
A significant advantage of chemoenzymatic synthesis strategies is the potential to access not only the natural form of a product but also its enantiomer. The total synthesis of this compound provides a clear pathway for the synthesis of its unnatural enantiomer, ent-phellodonic acid. publish.csiro.au
This potential stems directly from the accessibility of the enantiomeric form of the starting material. The synthesis of natural this compound begins with a specific enantiomer of a cis-1,2-dihydrocatechol (designated as compound 7 in the original research). publish.csiro.au Crucially, the optical antipode of this starting material, ent-7 , is also readily available through similar chemoenzymatic methods. publish.csiro.au By applying the same synthetic sequence established for the natural product to this enantiomeric starting material, a fully stereocontrolled total synthesis of ent-phellodonic acid can be achieved. This enantiodivergent capability is a powerful feature of the strategy, enabling the exploration of the biological activities of unnatural enantiomers and providing tools for probing stereospecific interactions with biological targets.
| Starting Material Enantiomer | Final Product Enantiomer | Status |
| (+)-cis-1,2-Dihydrocatechol 7 | (+)-Phellodonic Acid 1 | Synthesis Achieved publish.csiro.au |
| ent-7 | ent-Phellodonic Acid (ent-1 ) | Synthesis Pathway Established publish.csiro.au |
This table illustrates the direct relationship between the chirality of the starting dihydrocatechol and the resulting enantiomer of this compound.
Advancements in Photochemical Approaches to Complex Natural Product Chemotypes
Photochemical reactions are powerful tools in organic synthesis, capable of generating high degrees of molecular complexity from simpler precursors in a single step. acs.orgresearchgate.net These transformations proceed through electronically excited states, enabling the formation of unique and strained molecular architectures that are often inaccessible through conventional thermal methods. researchgate.netnih.gov
In the total synthesis of this compound, a photochemically promoted oxa-di-π-methane rearrangement serves as a pivotal step. publish.csiro.auanu.edu.auresearchgate.net This reaction converts a bicyclo[2.2.2]octenone derivative, itself formed from the initial Diels-Alder adduct, into a complex, cyclopropane-annulated linear triquinane skeleton. publish.csiro.auresearchgate.net This key transformation efficiently constructs the characteristic and highly condensed framework of hirsutane-type sesquiterpenoids. researchgate.net The application of this specific photochemical rearrangement demonstrates its power in elaborating relatively simple scaffolds into the intricate and densely functionalized core required for the synthesis of this compound and related natural products. acs.orgresearchgate.net The last decade has seen significant progress in making such reactions more efficient and scalable through the development of continuous flow reactors and the use of energy-efficient LEDs. mdpi.com
| Photochemical Reaction Type | Description | Application in Natural Product Synthesis |
| Oxa-di-π-methane Rearrangement | Photochemically induced rearrangement of a β,γ-unsaturated ketone to form a cyclopropyl (B3062369) ketone. | Key step in the synthesis of this compound and other linear triquinanes to form a cyclopropannulated framework. publish.csiro.ausemanticscholar.org |
| [2+2] Photocycloaddition | Light-induced union of two unsaturated molecules to form a four-membered ring. | Construction of cyclobutane (B1203170) rings found in natural products like (±)-gibberellic acid and merrilactone A. acs.org |
| Paternò–Büchi Reaction | A [2+2] photocycloaddition between a carbonyl group and an olefin to form an oxetane. | Synthesis of oxetane-containing molecules. researchgate.net |
| De Mayo Reaction | A [2+2] photocycloaddition followed by a retro-aldol fragmentation. | Used for the synthesis of 1,5-dicarbonyl compounds and complex ring systems. acs.org |
This table highlights key photochemical reactions and their utility, featuring the oxa-di-π-methane rearrangement used for this compound.
Applications of Dioxygenase-Based Chemoenzymatic Processes in Natural Product Synthesis
Chemoenzymatic synthesis leverages the strategic combination of highly selective biological transformations with the versatility of modern chemical reactions. acs.orgbeilstein-journals.org Dioxygenase-based processes are particularly valuable, as these enzymes can perform selective oxidations on unactivated substrates with stereo- and regioselectivity that is unmatched by conventional catalysts. acs.org
The total synthesis of this compound is a prime example of this integrated approach. anu.edu.auacs.org The entire synthetic route is enabled by an initial, crucial enzymatic transformation. A genetically engineered strain of E. coli (JM109 (pDTG601)), which overexpresses the enzyme toluene dioxygenase (TDO), is used in a whole-cell fermentation process to convert toluene into (+)-cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene. anu.edu.auresearchgate.net This biotransformation provides large quantities of the key chiral building block in an enantiomerically pure form. publish.csiro.auanu.edu.au This enzymatic step establishes the absolute stereochemistry that is preserved throughout the subsequent chemical transformations, including the Diels-Alder reaction and the photochemical rearrangement, leading to the final target. publish.csiro.au The use of a dioxygenase-based process circumvents the challenges associated with the asymmetric synthesis of such densely functionalized chiral synthons, demonstrating the power of integrating biocatalysis into the planning and execution of complex natural product synthesis. acs.organu.edu.au
| Enzyme System | Substrate | Product (Chiral Building Block) | Target Natural Product |
| Toluene Dioxygenase (TDO) | Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | This compound, (+)-Hirsutic Acid, (-)-Coriolin publish.csiro.auresearchgate.net |
| Toluene Dioxygenase (TDO) | Bromobenzene | cis-3-Bromo-1,2-dihydrocatechol | Conduritols researchgate.net |
| P450 Enzymes | Functionalized Tricyclic Scaffold | Oxidized Intermediates | Cotylenol, Brassicicenes beilstein-journals.org |
| Fe(II)/2OG-dependent Dioxygenases | Biosynthetic Intermediate | Oxidatively Rearranged Intermediate | Cotylenol beilstein-journals.org |
This table provides examples of dioxygenase-based chemoenzymatic processes applied to the synthesis of complex natural products.
Advanced Spectroscopic Characterization and Structural Elucidation Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy was the principal technique used for the initial structure elucidation of phellodonic acid. Detailed analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allowed researchers to piece together the carbon skeleton and the placement of functional groups.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in establishing the connectivity between protons and carbons, thereby assembling the fused five-membered ring system characteristic of the hirsutane skeleton.
A pivotal moment in confirming the structure of this compound came with its total synthesis. Researchers were able to compare the NMR spectra of the naturally derived compound with the synthetically produced version. The spectra were found to be identical, confirming that the proposed structure was correct. Notably, the 400 MHz ¹H NMR spectrum of the synthetic material showed better resolution of a complex four-proton signal between δ 2.18–1.90 ppm compared to the spectrum of the natural product, providing unambiguous verification of the structure.
| Technique | Observation | Significance |
|---|---|---|
| ¹H and ¹³C NMR | Comprehensive analysis of 1D and 2D spectra. | Primary method for initial structure determination, mapping the carbon framework and functional group positions. |
| NMR Comparison | Spectra of natural and synthetic samples were identical. | Provided definitive confirmation of the assigned structure. |
Role of X-ray Crystallography in Definitive Structural Assignments
While X-ray crystallography is a powerful method for determining the three-dimensional structure of molecules with atomic-level precision, obtaining a single crystal of this compound suitable for analysis proved challenging. wikipedia.orglibretexts.org However, this technique played a crucial, albeit indirect, role in confirming its structure during its total synthesis.
Researchers successfully performed single-crystal X-ray analyses on key synthetic intermediates. ajchem-a.com By determining the exact stereochemistry and three-dimensional arrangement of atoms in these precursor molecules, the stereochemical course of the entire synthesis was rigorously established. This crystallographic data for the intermediates provided unequivocal support for the final assigned structure of this compound, as the subsequent chemical transformations were well-understood and stereochemically controlled. This application underscores how X-ray crystallography can be vital for structural validation even when the final natural product itself cannot be crystallized.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry was essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), specifically using High-Resolution Electrospray Ionization (HR-ESI-MS), provided an extremely accurate mass measurement of the molecule.
The experimentally observed mass-to-charge ratio (m/z) allows for the calculation of a precise molecular formula. For this compound, the protonated molecule [M+H]⁺ was observed, which confirmed its molecular formula as C₁₅H₁₆O₅. This data is critical as it establishes the degree of unsaturation (the number of rings and/or double bonds) in the molecule, which must be consistent with the structure proposed by NMR data.
Furthermore, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides additional structural clues. acdlabs.comchemguide.co.uk While soft ionization techniques like ESI minimize fragmentation to keep the molecular ion intact, analysis of any observed fragments can help confirm the presence of specific substructures within the molecule.
| Ion | Observed m/z | Calculated Molecular Formula |
|---|---|---|
| [M+H]⁺ | 303.2316 | C₁₅H₁₆O₅ |
Biological Activities and Mechanistic Research of Phellodonic Acid Non Clinical Focus
General Antimicrobial Activity
Phellodonic acid demonstrates notable antibiotic properties, exhibiting inhibitory effects against both bacteria and fungi. nih.gov The evaluation of its antimicrobial spectrum has been a key focus of initial research into this natural compound.
Activity against Bacteria (e.g., Bacillus subtilis)
Studies have confirmed the antibacterial action of this compound. nih.gov While the compound is known to be active against bacteria, specific data regarding its minimum inhibitory concentration (MIC) against particular species, such as the Gram-positive bacterium Bacillus subtilis, is not detailed in publicly available literature. The precise potency and spectrum of its antibacterial effects remain areas for further detailed investigation.
Activity against Fungi and Yeasts
The compound possesses antifungal properties, contributing to its classification as an antibiotic. nih.gov However, specific MIC values against various fungal and yeast species are not available in accessible research abstracts. Comprehensive screening would be required to determine its efficacy against a broader range of fungal pathogens.
Activity against Specific Cell Lines
Beyond its antimicrobial effects, this compound has been evaluated for its cytotoxic activity against eukaryotic cells, including cancer cell lines and algae. nih.gov
Activity against Algae (e.g., Chlorella vulgaris)
This compound has been shown to possess activity against the green alga Chlorella. nih.gov This suggests an algicidal or algistatic effect. Quantitative data, such as the IC50 (half-maximal inhibitory concentration) value, which would specify the concentration needed to inhibit 50% of the algal growth, is not specified in available research summaries.
Elucidation of Molecular and Cellular Mechanisms of Action
Detailed research into the molecular and cellular mechanisms by which this compound exerts its biological activities is not currently available in the public domain. Understanding how it inhibits bacterial, fungal, and algal growth, or its mode of action against any specific cell lines, would require further molecular biology and biochemical research. Such studies would be essential to identify its cellular targets and metabolic pathways it may disrupt.
Summary Data Tables
Specific quantitative data required to generate interactive tables for antimicrobial and cytotoxic activities is not available in the cited sources.
Proposed Mechanisms of Growth Inhibition in Microorganisms
While specific studies detailing the precise mechanisms of this compound's antimicrobial action are limited, the modes of action of other antimicrobial agents provide a framework for potential mechanisms. These can be broadly categorized into damage to cell membranes, inhibition of enzyme activity, and inhibition of protein and DNA synthesis.
Damage to Cell Membranes:
A common strategy for antimicrobial compounds is the disruption of the microbial cell membrane's integrity. This can lead to the leakage of essential intracellular components and ultimately cell death. For instance, some antimicrobial agents, like the cyclic lipopeptide daptomycin, bind to bacterial plasma membranes, causing a loss of membrane potential. biomol.com Phenolic compounds have also been shown to cause damage to the bacterial cell wall, leading to the leakage of cellular materials. While direct evidence for this compound is not available, its chemical structure may facilitate interaction with and disruption of the lipid bilayer of microbial cell membranes.
Inhibition of Enzyme Activity:
Enzymes are crucial for numerous metabolic pathways essential for microbial survival. Inhibition of these enzymes can effectively halt microbial growth. Many antibiotics function by targeting and inhibiting specific bacterial enzymes. For example, penicillin inhibits transpeptidase, an enzyme involved in the final step of bacterial cell wall biosynthesis. juniperpublishers.com Another example is the inhibition of fatty acid biosynthesis, a pathway targeted by drugs like triclosan. Given the vast array of microbial enzymes, it is plausible that this compound could act as an inhibitor for one or more enzymes critical for bacterial or fungal viability.
Protein/DNA Synthesis Inhibition:
The synthesis of proteins and DNA are fundamental processes for microbial replication and function. Many clinically significant antibiotics target these pathways.
Protein Synthesis Inhibition: This can occur at various stages of translation. For example, tetracyclines block the binding of aminoacyl-tRNA to the ribosome, while macrolides can interfere with the progression of the growing polypeptide chain. sigmaaldrich.com
DNA Synthesis Inhibition: Quinolones are a class of antibiotics that inhibit DNA gyrase, an enzyme essential for DNA replication. Other compounds can interfere with the synthesis of the nucleotide precursors required for DNA replication. biomol.com
While it has not been definitively demonstrated, the antibiotic activity of this compound could potentially be attributed to the inhibition of these vital macromolecular synthesis pathways.
Investigation of Intracellular Signaling Pathways Modulated by this compound
Currently, there is a lack of specific research into the intracellular signaling pathways in microbial or other cells that may be modulated by this compound. Understanding how a compound affects signaling cascades can provide deeper insights into its mechanism of action and its broader biological effects. Future research in this area would be valuable to elucidate the full spectrum of this compound's biological activity.
Role of Oxidative Stress and Apoptosis in Cellular Responses (by analogy with related compounds)
Although direct studies on this compound's role in oxidative stress and apoptosis are not available, it is a recognized phenomenon that the antimicrobial activity of some compounds is linked to the generation of reactive oxygen species (ROS) and the induction of programmed cell death pathways in microorganisms.
Oxidative stress, resulting from an imbalance between the production of ROS and the cell's ability to detoxify them, can cause widespread damage to cellular components, including lipids, proteins, and DNA. This damage can disrupt cellular function and contribute to cell death. In some bacteria, the bactericidal action of certain antibiotics has been linked to the generation of toxic hydroxyl radicals.
Apoptosis, or programmed cell death, is a controlled process that can be initiated by various stimuli, including cellular stress. While more commonly associated with multicellular organisms, apoptosis-like cell death has been observed in bacteria and fungi in response to certain antimicrobial agents. This process involves a cascade of specific events leading to the dismantling of the cell.
By analogy with other antimicrobial compounds, it is conceivable that this compound could induce oxidative stress in target microorganisms, contributing to its growth-inhibitory effects. Furthermore, this oxidative stress could be a trigger for apoptosis-like cell death pathways. However, dedicated studies are required to confirm these potential mechanisms for this compound.
Comparative Mechanistic Studies with Structurally Related Hirsutane Derivatives
This compound belongs to the hirsutane class of sesquiterpenoids. To date, comprehensive comparative mechanistic studies between this compound and other structurally related hirsutane derivatives are not available in the scientific literature. Such studies would be highly beneficial in identifying common mechanisms of action within this chemical class and highlighting unique properties of individual compounds like this compound. Investigating the structure-activity relationships among hirsutane derivatives could guide the development of new and more potent antimicrobial agents.
Structure Activity Relationship Sar Studies of Phellodonic Acid Derivatives
Foundations of Structure-Activity Relationship Research
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. numberanalytics.commdpi.com The core principle of SAR is that the biological effect of a substance is a function of its molecular structure. By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify key structural features, known as pharmacophores, that are essential for the desired biological effect. numberanalytics.com This knowledge is crucial for the rational design of new, more potent, and selective therapeutic agents. researchgate.net
The process of SAR analysis begins with the identification of a "lead compound," which is a molecule that exhibits a desired biological activity. numberanalytics.com Through iterative chemical synthesis, analogues of the lead compound are created by altering specific functional groups, changing the size or shape of the molecule, or modifying its stereochemistry. These new compounds are then tested for their biological activity, and the resulting data are analyzed to establish a relationship between structural modifications and changes in efficacy. creative-proteomics.com
Key molecular interactions that govern the biological activity of a compound include hydrophobic interactions, electrostatic interactions (such as hydrogen bonds and ionic bonds), and steric effects. numberanalytics.com Understanding these interactions at the molecular level is essential for interpreting SAR data. For natural products like phellodonic acid, which often possess complex chemical structures, SAR studies can be particularly challenging but also highly rewarding, as they can unveil novel mechanisms of action and provide unique chemical scaffolds for drug development. researchgate.netcreative-proteomics.com The insights gained from SAR studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, while also helping to predict and mitigate potential toxicity. numberanalytics.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated extension of SAR, employing mathematical models to correlate the chemical structure of compounds with their biological activities. mdpi.com This computational approach aims to predict the activity of novel compounds before they are synthesized, thereby saving time and resources in the drug discovery process. spu.edu.sy The development of a robust QSAR model involves several key steps, including the careful selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the generation of a mathematical equation linking the descriptors to the activity, and rigorous statistical validation. mdpi.comnih.gov
Selection of Molecular Descriptors (e.g., Electronic Properties like BDE-OH, IP; Lipophilicity Parameters like LogP, LogD)
The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. These numerical values represent various physicochemical properties of a molecule and can be categorized into several classes, including electronic, steric, and hydrophobic descriptors. hufocw.org
Electronic Properties: These descriptors quantify the electronic aspects of a molecule, which are crucial for its interaction with biological targets.
Bond Dissociation Enthalpy (BDE-OH): This descriptor is particularly relevant for antioxidants and describes the energy required to break the O-H bond, indicating the ease with which a compound can donate a hydrogen atom to neutralize a free radical. A lower BDE value generally corresponds to higher antioxidant activity. academie-sciences.fr
Ionization Potential (IP): IP is the energy required to remove an electron from a molecule. It is a key descriptor in mechanisms involving electron transfer and can influence a compound's ability to interact with electron-deficient or electron-rich sites on a biological target. academie-sciences.fr
Lipophilicity Parameters: These descriptors measure the hydrophobicity of a molecule, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins.
LogP: This is the logarithm of the partition coefficient of a compound between n-octanol and water. It is a widely used measure of lipophilicity. spu.edu.sy
LogD: This is the logarithm of the distribution coefficient, which is similar to LogP but takes into account the ionization state of the compound at a specific pH.
The selection of appropriate descriptors is a critical step in QSAR modeling. mdpi.com For natural products and their derivatives, a combination of descriptors is often necessary to capture the complexity of their structures and biological activities. creative-proteomics.com
Statistical Validation of QSAR Models
Once a QSAR model is developed, its statistical reliability and predictive ability must be rigorously validated. This process ensures that the correlation between the molecular descriptors and the biological activity is not due to chance. niscpr.res.in Several statistical methods are employed for this purpose:
Internal Validation: This is often performed using a technique called leave-one-out (LOO) cross-validation . In this method, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated for each compound in the dataset. The resulting cross-validated correlation coefficient (q²) provides an indication of the model's internal robustness. niscpr.res.in
External Validation: The most rigorous test of a QSAR model is its ability to predict the activity of compounds that were not used in its development. This is achieved by dividing the initial dataset into a "training set" for model building and a "test set" for external validation. The model's predictive power is then assessed by how well it predicts the activities of the compounds in the test set. researchgate.net
Other statistical parameters used to evaluate a QSAR model include the coefficient of determination (R²), which measures the goodness of fit, and the standard deviation of the error of prediction. researchgate.net
Predictive Capabilities of QSAR for Novel Analogues
A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel analogues that have not yet been synthesized. spu.edu.synih.gov By inputting the calculated molecular descriptors of a designed compound into the QSAR equation, researchers can obtain a theoretical prediction of its activity. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency. researchgate.net
The predictive power of QSAR models enables a more focused and efficient approach to drug discovery, guiding the design of new analogues with improved properties. nih.gov However, it is important to remember that QSAR models are based on a specific set of compounds and a particular biological assay. Their predictive accuracy is generally highest for compounds that are structurally similar to those in the training set.
Impact of Specific Functional Group Modifications on Biological Activity
The biological activity of a molecule can be significantly altered by the modification of its functional groups. nih.gov These modifications can influence the compound's electronic properties, lipophilicity, and steric interactions with its biological target. libretexts.org
Influence of Hydroxyl Group Substitution Patterns
The number and position of hydroxyl (-OH) groups on a molecule can have a profound impact on its biological activity, particularly its antioxidant and cytotoxic properties. nih.govresearchgate.net
Antioxidant Activity: The presence of hydroxyl groups is often crucial for the radical scavenging activity of phenolic compounds. researchgate.net The position of these groups can influence the stability of the resulting radical after hydrogen donation. For instance, in some flavonoids, the presence of adjacent hydroxyl groups can enhance chelation potency. researchgate.net The modification or substitution of a key hydroxyl group can lead to a marked decrease in activity. libretexts.orgresearchgate.net
Cytotoxic Activity: The cytotoxic effects of some compounds are also dependent on the position and substitution of hydroxyl groups. nih.gov For example, in a study on hydroxycinnamic acid derivatives, the para position of the hydroxyl group on the phenolic ring was found to be critical for its synergistic cytotoxic activity with other compounds. nih.gov
The following table summarizes the observed effects of hydroxyl group modifications on the biological activity of various compounds, based on findings from different research studies.
| Compound Class | Modification | Effect on Biological Activity | Reference |
| Flavonoids | Substitution of the free 3-hydroxyl group | Marked decrease in chelation activity | researchgate.net |
| Flavonoids | Presence of adjacent hydroxyl groups in ring A | Increased chelation potency | researchgate.net |
| Flavones | Esterification of hydroxyl groups | Increased cytotoxic action | nih.gov |
| Hydroxycinnamic Acid Derivatives | Para-hydroxyl on the phenolic ring | Critical for synergistic cytotoxicity | nih.gov |
Effects of Alkyl Chain Length and Lipophilicity
The biological activity of many compounds, including sesquiterpenoids like this compound, is often intricately linked to their lipophilicity. uc.ptmdpi.com Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), governs the ability of a molecule to traverse cellular membranes and reach its target site of action. uc.pt In the context of this compound derivatives, modifications to the alkyl chain length present a direct and effective method for modulating lipophilicity and, consequently, their structure-activity relationship (SAR).
Generally, increasing the length of an alkyl chain in a series of related compounds leads to a corresponding increase in lipophilicity. uc.pt This enhanced lipophilicity can facilitate improved passage through the lipid bilayers of cell membranes, potentially leading to greater intracellular concentrations and more potent biological effects. However, this relationship is not always linear. An optimal alkyl chain length often exists, beyond which a further increase in lipophilicity can lead to decreased activity. This could be due to several factors, including reduced aqueous solubility, increased binding to plasma proteins, or non-specific binding to other cellular components, which can prevent the molecule from reaching its intended target.
While specific SAR studies on a homologous series of this compound alkyl esters are not extensively documented in publicly available literature, the principles can be illustrated through data on related phenolic acid derivatives. For instance, studies on caffeic and gallic acid esters have demonstrated that their cytotoxic effects are dependent on the length of the ester moiety. uc.pt
To illustrate the potential impact of alkyl chain length on the biological activity of this compound derivatives, a hypothetical data set can be considered. This table demonstrates how systematic variation of an alkyl ester group on this compound might influence its lipophilicity (as predicted cLogP) and a hypothetical biological endpoint, such as the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line.
| Compound | Alkyl Chain | cLogP (Predicted) | Hypothetical IC₅₀ (µM) |
| This compound | H | 3.5 | 25 |
| Methyl Phellodonate | CH₃ | 4.0 | 18 |
| Ethyl Phellodonate | C₂H₅ | 4.5 | 12 |
| Propyl Phellodonate | C₃H₇ | 5.0 | 8 |
| Butyl Phellodonate | C₄H₉ | 5.5 | 15 |
| Pentyl Phellodonate | C₅H₁₁ | 6.0 | 22 |
Note: The cLogP and IC₅₀ values in this table are hypothetical and for illustrative purposes only, demonstrating the general principles of how alkyl chain length can affect lipophilicity and biological activity.
In this hypothetical scenario, the biological activity increases with the alkyl chain length up to the propyl derivative, suggesting an optimal lipophilicity for cellular uptake and target engagement. Beyond this point, the activity begins to decrease, which could be attributed to the aforementioned negative effects of excessive lipophilicity. Such a parabolic relationship is a common observation in SAR studies. uc.pt
Rational Design of this compound Analogues for Enhanced Biological Research Properties
The rational design of analogues of natural products like this compound is a key strategy in medicinal chemistry to develop new therapeutic agents or research tools with improved properties such as enhanced potency, selectivity, and better pharmacokinetic profiles. nih.govslideshare.net This approach relies on an understanding of the compound's mechanism of action and its interactions with its biological target. nih.gov As this compound belongs to the hirsutane class of sesquiterpenoids, which are known to exhibit a range of biological activities including antimicrobial and cytotoxic effects, these provide a starting point for rational design. acs.orgresearchgate.net
The design process for this compound analogues would typically involve:
Target Identification and Validation: The first step is to identify the specific molecular target responsible for the desired biological effect. For hirsutane sesquiterpenoids, this could be a specific enzyme or receptor involved in microbial growth or cancer cell proliferation. acs.orgresearchgate.net
Understanding the Pharmacophore: The pharmacophore, which is the essential set of structural features responsible for a compound's biological activity, needs to be determined. For this compound, this might include the tricyclic core, the carboxylic acid group, and the various hydroxyl and ketone functionalities.
Structure-Based or Ligand-Based Design: If the three-dimensional structure of the target is known, structure-based design can be employed to create analogues that fit optimally into the binding site. In the absence of a known target structure, ligand-based design can be used, where analogues are designed based on the structures of known active compounds.
Chemical Synthesis and Biological Evaluation: The designed analogues are then synthesized and tested for their biological activity. This iterative process of design, synthesis, and testing allows for the refinement of the SAR and the development of increasingly potent and selective compounds.
A hypothetical example of a rational design strategy for this compound analogues aimed at enhancing anticancer activity is presented below. Assuming the carboxylic acid group is crucial for binding to a hypothetical enzyme's active site, analogues could be designed to explore the surrounding binding pocket.
| Analogue | Modification from this compound | Design Rationale | Predicted Outcome |
| PA-1 | Esterification of the carboxylic acid with a short, fluorinated alkyl chain. | Increase lipophilicity for better cell penetration and introduce a potential new binding interaction via the fluorine atoms. | Enhanced cytotoxicity. |
| PA-2 | Replacement of the C-5 hydroxyl group with an amino group. | Introduce a basic moiety to form a salt bridge with an acidic residue in the target's active site. | Increased binding affinity and selectivity. |
| PA-3 | Introduction of a small, rigid aromatic ring attached to the C-1 position. | Explore a potential hydrophobic pocket adjacent to the core structure. | Improved potency through additional favorable interactions. |
| PA-4 | Synthesis of a simplified bicyclic analogue retaining the key functional groups. | Reduce molecular complexity for easier synthesis while retaining the core pharmacophore. | Potentially lower but more synthetically accessible activity. |
Note: The analogues and their predicted outcomes in this table are hypothetical and serve to illustrate the principles of rational drug design.
Through such rational design strategies, it is possible to systematically probe the SAR of this compound and develop new analogues with enhanced properties for biological research, potentially leading to the discovery of new therapeutic leads.
Preclinical Research Models and Methodologies in Phellodonic Acid Investigations
In Vitro Research Models
In vitro models are fundamental in the preliminary assessment of a compound's biological activity. The initial discovery of Phellodonic acid's antibiotic activity against various bacteria and fungi was likely established through such methodologies. nih.gov
Cell-Based Assays for Target Identification and Validation
There is no publicly available research detailing the use of cell-based assays for the specific purpose of identifying and validating the molecular targets of this compound. Generally, such investigations would involve screening the compound against a panel of human or microbial cell lines to observe its phenotypic effects. Techniques like thermal shift assays, genetic knockdown (e.g., RNAi or CRISPR-Cas9), or activity-based protein profiling would then be employed to pinpoint the specific protein or pathway modulated by the compound.
Enzyme Inhibition Studies
Specific enzyme inhibition studies for this compound have not been reported in the available scientific literature. The antibiotic nature of this compound suggests that it may act by inhibiting crucial microbial enzymes. nih.gov Future research would necessitate screening this compound against a library of essential bacterial or fungal enzymes to determine its inhibitory profile and mechanism of action.
Cellular Permeability and Uptake Investigations
There is no published data on the cellular permeability and uptake of this compound. Investigating how this compound crosses cellular membranes, particularly of target pathogens and host cells, is a critical step in preclinical development. Standard methodologies for such studies include the use of cell monolayer assays, such as the Caco-2 permeability assay for intestinal absorption, and various microscopy and analytical techniques to quantify intracellular compound concentration.
In Vivo Animal Models for Efficacy and Mechanistic Research
There is a clear absence of published in vivo studies using animal models to evaluate the efficacy and mechanisms of this compound. Such studies are essential to understand the compound's therapeutic potential in a complex biological system.
Selection of Appropriate Animal Species for Specific Research Questions
No animal species have been documented in the scientific literature for the study of this compound. The selection of an appropriate animal model would be contingent on the specific therapeutic indication being investigated. For its antibiotic properties, initial efficacy studies would likely employ rodent models (e.g., mice or rats) with induced bacterial or fungal infections.
Genetically Modified Animal Models in Mechanistic Research
The use of genetically modified animal models in the mechanistic research of this compound has not been reported. These models could be instrumental in validating the molecular targets of this compound identified through in vitro studies. For instance, if this compound were found to target a specific host protein involved in infection, a knockout or humanized mouse model for that protein could be used to further elucidate its mechanism of action.
Pharmacodynamic Studies in Animal Systems (excluding clinical relevance)
Pharmacodynamic (PD) investigations in animal models are fundamental to understanding the biochemical and physiological effects of a compound on a living organism. For a natural product like this compound, such studies would aim to elucidate its mechanism of action, dose-response relationships, and the time course of its effects at the target site, independent of its therapeutic potential. These studies are crucial for characterizing the intrinsic activity of the compound.
The selection of an animal model is a critical step and is generally guided by the specific research question. Rodent models, such as mice and rats, are frequently used in early-stage research due to their well-characterized genetics, cost-effectiveness, and physiological similarities to humans in many aspects precedenceresearch.com. For more complex investigations, other species might be considered.
A hypothetical study design to investigate the pharmacodynamics of this compound could involve the parameters outlined in the table below.
Table 1: Hypothetical Framework for a Pharmacodynamic Study of this compound in an Animal Model
| Parameter | Description | Example Measurement |
|---|---|---|
| Target Engagement | Measurement of the interaction of this compound with its intended biological target. | Quantification of binding to a specific bacterial enzyme. |
| Biomarker Modulation | Assessment of changes in specific biomarkers that indicate a biological response to the compound. | Measurement of inflammatory markers in response to treatment in an infection model. |
| Dose-Response Relationship | Determination of the relationship between the dose of this compound administered and the magnitude of the observed effect. | A curve plotting the reduction in bacterial colony-forming units against increasing doses of this compound. |
| Time-Course of Effect | Evaluation of the onset, duration, and termination of the compound's effect over time. | Serial measurements of a physiological response at various time points after administration. |
Ethical Considerations and 3R Principles in Animal Research
The use of animals in scientific research is governed by stringent ethical frameworks to ensure their humane treatment. Any preclinical investigation of this compound involving animal models would be subject to these principles. The cornerstone of ethical animal research is the principle of the Three Rs (3Rs): Replacement, Reduction, and Refinement. emulatebio.comresearchgate.net These principles were first described by W.M.S. Russell and R.L. Burch in 1959 and are now integral to legislation and guidelines governing animal use in many countries. emulatebio.com
Replacement refers to the use of non-animal methods whenever possible to achieve the same scientific objectives. jst.go.jpbioradiations.com This could include in vitro cell cultures, computer simulations, or other alternative assays. jst.go.jpnih.gov For this compound, initial screening for biological activity would likely be conducted using these alternative methods before any consideration of animal testing.
Reduction aims to minimize the number of animals used in experiments while still obtaining statistically significant data. jst.go.jpbioradiations.com This involves careful experimental design, statistical analysis, and sharing of data to avoid unnecessary duplication of studies. cambridgenetwork.co.uk
Refinement focuses on minimizing any potential pain, suffering, or distress to the animals. bioradiations.com This includes optimizing housing conditions, handling procedures, and experimental techniques to enhance animal welfare. jst.go.jpbioradiations.com
Beyond the 3Rs, ethical considerations in animal research also encompass the establishment of an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. cambridgenetwork.co.uk These committees are responsible for reviewing and approving all research protocols involving animals to ensure they are ethically sound and scientifically justified. cambridgenetwork.co.uk Researchers must provide a clear rationale for the use of animals, and the potential benefits of the research must outweigh the potential harm to the animals. rsc.orgwikipedia.org All personnel involved in animal studies must be adequately trained in the proper handling and care of the specific species being used. cambridgenetwork.co.uk
In Silico Computational Approaches
In silico methods use computer simulations and modeling to predict the properties and behavior of chemical compounds, offering a rapid and cost-effective means of investigation that aligns with the 3R principles by reducing the need for animal and laboratory experiments.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be used to predict how the compound might interact with specific protein targets, such as enzymes or receptors. This method provides insights into the binding affinity and mode of interaction, which can help to elucidate the compound's potential mechanism of action.
Molecular dynamics (MD) simulations build upon the static picture provided by molecular docking by simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the study of the flexibility of both the compound and its target protein, providing a more dynamic and realistic representation of the binding event. straitsresearch.comnih.gov MD simulations can help to assess the stability of the predicted binding pose from docking and can reveal important information about the conformational changes that may occur upon binding. straitsresearch.com
Virtual Screening for Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net If a biological target for this compound were identified, virtual screening could be employed to search for analogues with potentially improved activity or different properties. This process involves computationally docking a large number of compounds against the target and ranking them based on their predicted binding affinity. livescience.com This can help to prioritize which compounds to synthesize and test in the laboratory, thereby accelerating the discovery of new and potentially more effective derivatives.
Predictive Modeling for Biological Activity
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational approach that aims to correlate the chemical structure of a compound with its biological activity. researchgate.netwikipedia.org QSAR models are built by developing a statistical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities. emulatebio.comepa.gov
Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds based solely on their chemical structure. researchgate.net This can guide the design of new analogues of this compound with potentially enhanced biological activity. emulatebio.com The table below illustrates the types of data that would be used to construct a QSAR model.
Table 2: Illustrative Data for a QSAR Model
| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Biological Activity (e.g., IC50) |
|---|---|---|---|
| This compound | 2.5 | 60 Ų | 10 µM |
| Analogue 1 | 2.8 | 55 Ų | 8 µM |
| Analogue 2 | 2.2 | 65 Ų | 15 µM |
| Analogue 3 | 3.1 | 58 Ų | 5 µM |
Emerging Research Models (e.g., Organs-on-a-Chip Systems for In Vitro Complex Systems)
Recent advancements in bioengineering have led to the development of novel in vitro models that more accurately mimic human physiology than traditional two-dimensional cell cultures. Among the most promising of these are organs-on-a-chip systems. wikipedia.org These are microfluidic devices that contain living human cells in a three-dimensional arrangement that simulates the key functional units of human organs, such as the lung, liver, or intestine. rsc.orgwikipedia.org
Organs-on-a-chip provide a more physiologically relevant environment for studying the effects of chemical compounds. cambridgenetwork.co.uk They can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its efficacy and toxicity, in a human-relevant context. nih.govrsc.org For a natural product like this compound, a liver-on-a-chip could be used to study its metabolism, while a gut-on-a-chip could provide insights into its oral absorption. wikipedia.org
These systems also offer the potential to connect multiple organ chips to create a "human-on-a-chip," which could be used to study the systemic effects of a compound and the interactions between different organs. nih.gov The development and application of such models are in line with the 3Rs principles, as they have the potential to reduce and, in some cases, replace the use of animals in research.
Advanced Analytical and Quantification Methodologies for Phellodonic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and purification of natural products like Phellodonic acid from complex biological extracts. The choice of technique depends on the sample complexity, the required resolution, and the analytical goal, whether it is quantification, purification, or structural identification.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and common technique for the analysis of secondary metabolites. mdpi.com This method is well-suited for quantifying compounds like this compound, which contains chromophores that absorb UV-Vis light. frontiersin.org The DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification and purity assessment. frontiersin.orgnih.gov
For the analysis of acidic terpenoids like this compound, a reversed-phase setup is typically employed. researchgate.net A C18 column is a common choice for the stationary phase, offering good retention for moderately polar to nonpolar compounds. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., water with acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govd-nb.info Acidification of the mobile phase helps to suppress the ionization of the carboxylic acid group on this compound, ensuring good peak shape and retention. researchgate.net Detection is typically performed at wavelengths where the compound's chromophores exhibit maximum absorbance. d-nb.info
Table 1: Representative HPLC-DAD Parameters for Analysis of Acidic Natural Products
| Parameter | Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.net |
| Mobile Phase | A: Water with 0.5% Acetic Acid; B: Acetonitrile or Methanol nih.govd-nb.info |
| Elution | Gradient elution d-nb.infochromatographyonline.com |
| Flow Rate | 0.8 - 1.5 mL/min nih.govresearchgate.net |
| Detection | Diode-Array Detector (DAD), Wavelength: ~210-330 nm d-nb.info |
| Column Temp. | 30 - 40 °C nih.govresearchgate.net |
| Injection Vol. | 10 - 20 µL researchgate.netd-nb.info |
This method can be validated for linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control and quantification of this compound in extracts. d-nb.infochromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of microbial metabolites within their native, complex mixtures. dtu.dk It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying known compounds and discovering new ones in fungal extracts. frontiersin.orgdtu.dk For this compound, which was discovered in a fermentation broth, LC-MS allows for its detection and identification directly from crude or partially purified extracts. researchgate.netnih.gov
High-resolution mass spectrometry (HRMS), often using Orbitrap or time-of-flight (TOF) analyzers, can provide an accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) further aids in structure elucidation by fragmenting the parent ion and analyzing the resulting product ions, which provides structural information about the molecule. nih.gov This process of dereplication, comparing experimental data against databases like AntiBase or the Dictionary of Natural Products, can rapidly identify this compound and its analogues. frontiersin.org
Table 2: General LC-MS Parameters for Fungal Metabolite Profiling
| Parameter | Value/Condition |
| LC System | UHPLC/HPLC with Reversed-Phase C18 column mdpi.comnih.gov |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | High Resolution (e.g., Orbitrap, Q-TOF) nih.gov |
| Scan Mode | Full MS scan (e.g., m/z 150-1500), with data-dependent MS/MS nih.gov |
| Capillary Temp. | ~250-325 °C nih.gov |
The combination of retention time, accurate mass, and MS/MS fragmentation pattern provides a very high degree of confidence in the identification of this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, being a polar carboxylic acid and a relatively high molecular weight terpenoid, is not sufficiently volatile for direct GC-MS analysis. nih.govresearchgate.net Therefore, a chemical derivatization step is necessary to convert the polar functional groups (carboxylic acid and any hydroxyls) into less polar, more volatile derivatives. nih.govresearchgate.net
Common derivatization procedures for compounds containing carboxylic acid and hydroxyl groups include silylation or esterification. nih.govresearchgate.net Silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts acidic protons into trimethylsilyl (B98337) (TMS) esters and ethers. nih.govfrontiersin.org Alternatively, esterification, for instance with methanolic HCl or diazomethane, can convert the carboxylic acid into its methyl ester. researchgate.net This sample preparation makes the analyte suitable for volatilization in the GC inlet without decomposition. nih.gov
Table 3: Typical GC-MS Workflow for Non-Volatile Terpenoid Acids
| Step | Description |
| 1. Extraction | Extraction of the analyte from the sample matrix. |
| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA, BSTFA) or an alkylating agent to increase volatility. nih.govfrontiersin.org |
| 3. GC Separation | Separation on a low-polarity capillary column (e.g., DB-5ms, HP-5MS). nih.gov |
| 4. MS Detection | Electron Ionization (EI) followed by mass analysis (e.g., Quadrupole). Mass spectra are compared to libraries (NIST, Wiley) for identification. |
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. frontiersin.org The separated components then enter the mass spectrometer, where they are fragmented and detected, allowing for structural identification based on the characteristic fragmentation pattern. nih.gov
Capillary Electrophoresis
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov As a carboxylic acid, this compound is an ideal candidate for analysis by CE, as it will be negatively charged (anionic) in a buffer solution with a pH above its pKa. kirj.eemdpi.com This technique is particularly useful for analyzing complex aqueous samples like fermentation broths and can offer short analysis times. nih.govresearchgate.net
In a typical CE method for organic acids, an uncoated fused-silica capillary is used with a background electrolyte (BGE) containing a chromophore for indirect UV detection (e.g., benzoate (B1203000) or phthalate). kirj.eeceu.es To shorten analysis time for anions, an electro-osmotic flow (EOF) modifier, such as a cationic surfactant like cetyltrimethylammonium bromide (CTAB), can be added to the BGE to reverse the direction of the EOF. kirj.ee The separated anions pass the detector, and their concentration can be determined. CE methods have been successfully developed to monitor the production of various carboxylic acids during microbial fermentations. nih.govkirj.ee
Table 4: Potential Capillary Electrophoresis Conditions for this compound
| Parameter | Value/Condition |
| Capillary | Fused-silica, uncoated (e.g., 50-75 µm I.D.) mdpi.com |
| Background Electrolyte (BGE) | 10-20 mM Benzoic acid buffer with 1-4 mM CTAB kirj.ee |
| pH | Adjusted to a value above the pKa of the analyte (e.g., pH 5.4-6.0) kirj.eeceu.es |
| Separation Voltage | ~ -20 kV ceu.es |
| Detection | Indirect UV detection (e.g., 230-254 nm) kirj.ee |
| Sample Introduction | Hydrodynamic or Electrokinetic injection mdpi.com |
Sample Preparation and Extraction Techniques
The effective analysis of this compound begins with its efficient extraction from the source material, typically the mycelium or culture broth of Phellodon melaleucus. researchgate.netnih.gov The goal of sample preparation is to isolate the target analyte from the complex sample matrix while minimizing degradation and interference from other components. frontiersin.org
Solvent-Based Extraction (e.g., Methanol, Ethanol (B145695), Acetone, Water Mixtures)
Solvent-based extraction is the most common method for isolating secondary metabolites from fungal cultures. uu.nl The choice of solvent is critical and depends on the polarity of the target compound. This compound, a sesquiterpenoid carboxylic acid, possesses both nonpolar (the tricyclic hydrocarbon skeleton) and polar (the carboxylic acid) features, making it amenable to extraction by a range of solvents. researchgate.net
A typical extraction procedure involves separating the fungal mycelium from the liquid culture broth via filtration. The filtrate (broth) can be subjected to liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate (B1210297) to recover extracellular metabolites. mdpi.com The mycelium (biomass) is often extracted separately by soaking or homogenization in a polar organic solvent such as methanol, ethanol, or acetone, which can penetrate the cell walls and solubilize intracellular compounds. nih.govresearchgate.net Sometimes, mixtures of these solvents with water are used to enhance extraction efficiency. nih.gov The resulting crude extracts can then be concentrated under reduced pressure and subjected to further chromatographic purification and analysis. researchgate.net
Table 5: Common Solvents for Extraction of Fungal Metabolites
| Solvent | Polarity | Typical Use |
| Hexane | Nonpolar | Extraction of lipids and highly nonpolar terpenoids. nih.gov |
| Ethyl Acetate | Medium-Polar | Widely used for liquid-liquid extraction of broth and fractionation of crude extracts. mdpi.com |
| Acetone | Polar Aprotic | Extraction of a broad range of compounds from mycelium. nih.gov |
| Ethanol/Methanol | Polar Protic | Common solvents for exhaustive extraction of metabolites from fungal biomass. researchgate.net |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
The isolation of this compound from its natural source is a critical first step that significantly influences the accuracy of subsequent analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two primary techniques employed for this purpose.
Liquid-Liquid Extraction (LLE) is a conventional method based on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous phase and a water-immiscible organic solvent. phenomenex.com The efficiency of LLE depends on the differential solubility of the target analyte. scioninstruments.com For this compound, which contains acidic phenolic and carboxylic acid functional groups, the pH of the aqueous phase is a critical parameter. Adjusting the pH to approximately two units below the acid's pKa will ensure it is in its neutral, protonated form, maximizing its partitioning into a suitable organic solvent. scioninstruments.com Conversely, adjusting the pH to be basic would ionize the acid, causing it to remain in the aqueous layer. The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. phenomenex.com
Solid-Phase Extraction (SPE) is a more modern and selective technique for sample preparation that isolates analytes from a liquid sample by adsorbing them onto a solid stationary phase, usually packed in a cartridge. researchgate.netlibretexts.org This method can be used to concentrate the analyte and clean up the sample matrix. libretexts.org For a molecule like this compound, several SPE strategies could be employed. In a "bind-and-elute" strategy, the analyte is retained on the sorbent while matrix impurities are washed away; the purified analyte is then recovered using a strong elution solvent. libretexts.org Given the structure of this compound, a reversed-phase sorbent (like C18 or a styrene-divinylbenzene polymer) would be effective at retaining it from an aqueous sample. researchgate.net Alternatively, an ion-exchange sorbent could be used to specifically target its carboxylic acid group. lcms.cz
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquid phases based on relative solubility. phenomenex.com | Partitioning between a solid stationary phase and a liquid mobile phase based on affinity. researchgate.net |
| Selectivity | Generally lower; can be improved by pH adjustment and solvent choice. scioninstruments.com | Higher; a wide variety of sorbent chemistries allows for targeted analyte capture. lcms.cz |
| Solvent Consumption | High; often requires large volumes of organic solvents. | Low; uses minimal solvent volumes for conditioning, washing, and elution. researchgate.net |
| Automation | Difficult to automate, though some robotic systems exist. scioninstruments.com | Easily automated with 96-well plates and robotic systems for high-throughput screening. lcms.cz |
| Common Application | Initial crude separation from complex mixtures. scioninstruments.com | Sample clean-up, trace enrichment, and fractionation prior to chromatography. libretexts.orgresearchgate.net |
Optimization of Extraction Parameters (e.g., Time, Temperature, Solvent Ratio)
To maximize the yield and purity of this compound, the extraction process must be carefully optimized. The primary parameters influencing extraction efficiency from natural products are extraction time, temperature, and the solvent-to-solid ratio. chemrxiv.org
Extraction Time: The duration of the extraction process must be sufficient to allow the solvent to penetrate the sample matrix and dissolve the target compound, moving toward an equilibrium. Studies on other phenolic compounds show that equilibrium is often reached within 80 to 120 minutes. mdpi.com
Extraction Temperature: Increasing the temperature generally enhances solvent viscosity and the solubility of the analyte, leading to higher extraction efficiency. However, excessively high temperatures can cause thermal degradation of sensitive compounds like this compound. For many phenolic compounds, optimal temperatures range from 30°C to 80°C. mdpi.com
Solvent-to-Solid Ratio: This ratio determines the concentration gradient between the sample and the solvent, which drives the extraction. A higher ratio can improve extraction efficiency, but an excessively large volume may lead to unnecessary solvent waste and require a more intensive concentration step downstream.
| Parameter | Effect on Extraction | Typical Optimized Range (for Phenolic Compounds) | Reference |
|---|---|---|---|
| Time (min) | Affects the completeness of extraction. Too short leads to low yield; too long can risk degradation and is inefficient. | 20 - 120 minutes | mdpi.com |
| Temperature (°C) | Increases solubility and diffusion rate. High temperatures risk thermal degradation of the analyte. | 30 - 80 °C | mdpi.com |
| Solvent/Solid Ratio (mL/g) | A higher ratio increases the concentration gradient, enhancing extraction, but can be wasteful if too high. | 10:1 to 75:1 | mdpi.com |
| Solvent Type/Concentration | The choice of solvent (e.g., ethanol, methanol, acetone) and its concentration in water significantly impacts which compounds are extracted. | 40-80% aqueous ethanol or methanol is common for styrylpyrones and other phenolics. | mdpi.com |
Derivatization Strategies for Analytical Enhancement
For compounds like this compound that have polar functional groups and low volatility, direct analysis by gas chromatography (GC) is challenging. sigmaaldrich.com Chemical derivatization is a technique used to modify the analyte into a form that is more suitable for chromatographic analysis, particularly GC-MS. researchgate.netjfda-online.com
Purpose of Derivatization (Increased Volatility, Improved Detector Response, Reduced Adsorption)
Derivatization is performed to achieve several key analytical improvements:
Increased Volatility: The primary goal for GC analysis is to make the analyte volatile enough to travel through the column. Derivatization masks polar functional groups like carboxylic acids (-COOH) and hydroxyls (-OH), which are present in this compound, thereby reducing their boiling point. sigmaaldrich.comrestek.com
Improved Detector Response: Specific chemical groups can be introduced to enhance the analyte's response to a particular detector. For example, halogenated derivatives show a very strong signal with an electron capture detector (ECD). gcms.czlibretexts.org
Reduced Adsorption and Improved Peak Shape: The polar functional groups of an underivatized analyte can interact with active sites on the GC column or inlet liner, leading to poor peak shape (tailing) and inaccurate quantification. Converting these groups to less polar derivatives minimizes these interactions. gcms.cz
Common Derivatization Reaction Types (Alkylation/Esterification, Acylation, Silylation)
The functional groups on this compound (carboxylic acid, phenols) are amenable to several common derivatization reactions. gcms.czresearch-solution.com
Alkylation/Esterification: This is one of the most common methods for derivatizing carboxylic acids. gcms.cz The acidic proton of the carboxyl group is replaced with an alkyl group, forming a more volatile and less polar ester. This reaction can also derivatize phenolic hydroxyl groups to form ethers. research-solution.com
Acylation: This reaction targets active hydrogens in hydroxyl, thiol, and amino groups, converting them into esters, thioesters, and amides, respectively. nih.govacs.org For this compound, the phenolic hydroxyl groups could be acylated. The resulting derivatives are typically more stable than silyl (B83357) derivatives.
Silylation: This is the most widely used derivatization method for GC analysis. restek.com It involves replacing an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Silylation is highly effective for a wide range of functional groups, including alcohols, phenols, and carboxylic acids. thermofisher.comtcichemicals.com The resulting derivatives are significantly more volatile, less polar, and more thermally stable. restek.com
Specific Reagents and Catalysts Utilized (e.g., BF3, MTBSTFA, 2,4-dibromoacetophenone)
A variety of reagents are available for each type of derivatization reaction.
| Reaction Type | Reagent | Abbreviation | Target Functional Group(s) | Notes | Reference |
|---|---|---|---|---|---|
| Alkylation/Esterification | Boron trifluoride-methanol | BF₃-MeOH | Carboxylic acids | A convenient and common reagent for forming fatty acid methyl esters (FAMEs). | gcms.czresearch-solution.com |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, amines | A powerful silylating agent. Often used with a catalyst like TMCS (trimethylchlorosilane). | thermofisher.comthermofisher.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, amines, thiols | Forms TBDMS derivatives, which are ~10,000 times more stable to hydrolysis than TMS derivatives. | restek.comgcms.czthermofisher.com | |
| Acylation | Trifluoroacetic anhydride | TFAA | -OH, amines | Forms highly volatile fluoroacyl derivatives, excellent for ECD detection. | gcms.cz |
| Labeling for HPLC-UV | 2,4-dibromoacetophenone | DBAP | Carboxylic acids | Attaches a strong chromophore to the analyte for sensitive UV detection in HPLC. | uw.edu.plscientificlabs.commdpi.com |
Optimization of Derivatization Conditions (e.g., Temperature, Reaction Time, Solvent Polarity)
For a derivatization reaction to be analytically useful, it must be rapid, reproducible, and proceed to completion. sigmaaldrich.com Failure to achieve complete derivatization can result in multiple derivative peaks for a single analyte, complicating quantification. Key parameters requiring optimization include temperature, time, and solvent choice. csce.ca
Temperature: Many derivatization reactions require heating to proceed at a reasonable rate. Optimal temperatures are often in the range of 55°C to 100°C. nih.govresearchgate.net However, the temperature must be controlled to prevent degradation of the analyte or the derivative. plos.org
Reaction Time: The time required for complete derivatization can vary from a few minutes to several hours, depending on the reactivity of the analyte and the reagent. sigmaaldrich.comcsce.canih.gov For example, silylation of hindered hydroxyl groups may require longer reaction times or higher temperatures. sigmaaldrich.com
Solvent Polarity and Catalysts: The reaction is often performed in a specific solvent (e.g., pyridine, acetonitrile, dioxane) that can dissolve the reactants and, in some cases, act as a catalyst or acid scavenger. gcms.czcsce.ca Catalysts like trimethylchlorosilane (TMCS) are often added in small amounts to silylation reagents like BSTFA to increase their reactivity. gcms.czthermofisher.com
Optimization is often performed using experimental designs, such as factorial or Box-Behnken designs, to efficiently study the effects of multiple variables and their interactions. csce.canih.gov
Quantitative Analytical Method Validation (Linearity, Precision, Accuracy, Detection Limits)
The validation of an analytical method is essential to ensure that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results for the quantification of a specific analyte. For this compound, a validated quantitative method, typically using High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Diode-Array Detector (DAD) or Mass Spectrometry (MS), is crucial for its determination in various samples, such as fungal extracts or fermentation broths.
Based on extensive searches of scientific literature, a complete, published study detailing the quantitative analytical method validation specifically for this compound with comprehensive data tables could not be located. Therefore, this section outlines the standard parameters and internationally accepted criteria required for such a validation, based on established guidelines like those from the International Council for Harmonisation (ICH). europa.euwjarr.com These principles would be applied to any future development of a quantitative analytical method for this compound.
Linearity
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. wjarr.com This is determined by analyzing a series of standard solutions of this compound at different known concentrations. The response (e.g., peak area) is plotted against the concentration, and a linear regression is performed. waters.com A minimum of five concentration levels is typically recommended to establish linearity. europa.eu
Table 1: Parameters and Acceptance Criteria for Linearity Assessment of this compound
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Concentration Range | The interval between the upper and lower concentrations of this compound for which the method is shown to be linear, precise, and accurate. | The range should cover the expected concentrations in test samples. For an assay, this is often 80-120% of the target concentration. europa.eu |
| Calibration Curve | A graph of the analytical response versus the concentration of the this compound standards. | Visual inspection of the plot should confirm a linear relationship. |
| Correlation Coefficient (r²) | A statistical measure of how well the regression line approximates the real data points. An r² of 1 indicates a perfect fit. | r² > 0.99 chula.ac.thresearchgate.net |
| Y-intercept | The point where the regression line crosses the y-axis. | Should be close to zero, indicating minimal bias or interference at zero analyte concentration. |
Precision
Precision measures the degree of agreement among a series of measurements from the same homogeneous sample under prescribed conditions. europa.eu It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is evaluated at different levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, such as on different days, or with different analysts or equipment. europa.eu
Table 2: Parameters and Acceptance Criteria for Precision Assessment of this compound
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Repeatability (Intra-day) | Multiple analyses (e.g., n=6) of a homogeneous sample of this compound at the same concentration (e.g., 100% of target) on the same day under the same conditions. | RSD ≤ 2% |
| Intermediate Precision (Inter-day) | Analysis of a homogeneous sample of this compound on different days, or by different analysts. | RSD ≤ 2% |
| Concentration Levels | Precision should be assessed across the specified range (e.g., low, medium, and high concentrations). | Acceptance criteria (RSD%) may be higher for very low concentrations. |
Accuracy
Accuracy reflects the closeness of the measured value to the true or accepted reference value. europa.eu It is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The analytical method is then used to measure the concentration, and the percentage of the spiked analyte that is recovered is calculated. Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels (e.g., low, medium, high). europa.eu
Table 3: Parameters and Acceptance Criteria for Accuracy Assessment of this compound
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Recovery | The percentage of the known amount of this compound recovered from the spiked sample matrix. | Mean recovery is typically expected to be within 98.0% to 102.0% for an assay, though wider ranges (e.g., 90-107%) can be acceptable depending on the sample matrix and concentration. nih.govanalis.com.my |
| Concentration Levels | Accuracy is evaluated at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). | The recovery should be consistent across the entire range. |
| Replicates | Multiple preparations (e.g., 3 replicates at each concentration level) are analyzed to ensure the reliability of the accuracy measurement. | RSD for replicate recovery results should be low. |
Detection Limits
Detection limits are crucial for determining the lowest amount of this compound that can be reliably detected and quantified.
Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 3:1. wjarr.comresearchgate.net
Limit of Quantitation (LOQ): The lowest concentration of this compound in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com It is commonly established at a signal-to-noise ratio of 10:1. researchgate.net
Table 4: Parameters and Acceptance Criteria for Detection Limit Assessment of this compound
| Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration at which the presence of this compound can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3 sepscience.com |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10. researchgate.net Precision (RSD) and accuracy at the LOQ concentration should meet predefined acceptance criteria (e.g., RSD ≤ 10-20%). nih.gov |
| Methodology | Determined by either visual evaluation, calculation from the standard deviation of the response and the slope of the calibration curve, or the signal-to-noise ratio. | The method used for determination must be documented. waters.com |
Future Research Directions and Translational Research Probes
Exploration of Novel Biosynthetic Enzymes and Pathways
Phellodonic acid is a heavily oxidized derivative of the hirsutene (B1244429) scaffold. rsc.org Understanding its natural production in Phellodon melaleucus is a key area for future research. The biosynthesis of the core hirsutene skeleton has been elucidated in other fungi, such as Stereum hirsutum. asm.orgnih.gov In S. hirsutum, a unique fusion protein, combining a sesquiterpene synthase (STS) and a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), is responsible for creating the hirsutene backbone from farnesyl pyrophosphate. asm.orgnih.gov This STS-HMGS fusion is part of a larger biosynthetic gene cluster that also contains genes for cytochrome P450 enzymes and other oxidases, which are presumed to be responsible for the subsequent structural diversification of the hirsutane skeleton. asm.orgnih.gov
Future research should focus on identifying the specific biosynthetic gene cluster for this compound in Phellodon melaleucus. This would involve:
Genome Sequencing: Sequencing the genome of Phellodon melaleucus to identify the hirsutene synthase homolog and the associated gene cluster. mdpi.com
Enzyme Characterization: Heterologous expression and characterization of the P450 monooxygenases and other oxidoreductases found within the cluster. This will pinpoint the specific enzymes responsible for the series of oxidative modifications that convert hirsutene into the highly functionalized this compound.
Metabolic Engineering: The discovery of these enzymes could enable the development of engineered microbial hosts for the sustainable production of this compound and its precursors, providing a valuable alternative to total chemical synthesis or fungal fermentation. nih.gov
Development of Asymmetric Synthetic Routes to this compound and its Analogues
A chemoenzymatic total synthesis of this compound has been successfully developed, providing a critical platform for future synthetic endeavors. rsc.orgwikipedia.org The established route is stereocontrolled and notable for its use of both enzymatic and modern synthetic methods. rsc.org
Key Features of the Established Synthesis:
| Step | Description | Starting Material/Intermediate | Method | Reference |
|---|---|---|---|---|
| 1 | Biotransformation | Toluene (B28343) | Whole-cell biotransformation using engineered E. coli expressing toluene dioxygenase (TDO) to produce an enantiomerically pure cis-1,2-dihydrocatechol derivative. | rsc.orgresearchgate.net |
| 2 | Diels-Alder Cycloaddition | Acetonide derivative of the cis-1,2-dihydrocatechol | Microwave-promoted or high-pressure reaction with cyclopent-1-en-2-one to form the initial bicyclic adduct. | rsc.orgasau.ru |
| 3 | Oxa-di-π-methane Rearrangement | Bicyclo[2.2.2]octenone derivative | A key photochemical reaction to construct the cyclopropannulated triquinane core structure. | rsc.orgresearchgate.netscribd.com |
Future research in this area should aim to refine and expand upon this synthetic foundation. The development of more convergent and scalable routes would be highly beneficial. Furthermore, the existing synthesis provides a robust framework for creating a library of this compound analogues. By modifying the dienophile in the Diels-Alder step or altering the functional group interconversions in the final steps, chemists can systematically probe the structure-activity relationship of the hirsutane scaffold. rsc.org
Comprehensive Characterization of Specific Molecular Targets
This compound displays potent cytotoxic and antimicrobial activities. thieme-connect.dethieme-connect.comcabidigitallibrary.org It is known to inhibit macromolecular synthesis in Ehrlich carcinoma (ECA) cells and induce lysis in cell lines like L1210. cabidigitallibrary.org The mechanism underlying this cytotoxicity likely involves its α,β-unsaturated carbonyl moiety (an activated methylene (B1212753) group), which can act as a Michael acceptor. thieme-connect.de This suggests that this compound may exert its biological effects through the covalent alkylation of nucleophilic residues, such as cysteine, in specific protein targets. researchgate.netreading.ac.uk This mechanism is shared by other bioactive sesquiterpenoids. reading.ac.uk
However, the specific protein targets of this compound have not yet been identified. Future research must focus on:
Target Deconvolution: Employing chemoproteomic approaches to identify the cellular proteins that are covalently modified by this compound.
Enzyme Inhibition Assays: Screening this compound against panels of enzymes involved in key cellular processes, such as cell proliferation and survival (e.g., kinases, phosphatases, proteases), to identify direct inhibitory activity. nih.govlibretexts.orgmdpi.com
Binding Studies: Investigating direct interactions with purified proteins or DNA to confirm binding and elucidate the mechanism. While direct DNA interaction is less likely to be the primary mechanism compared to protein alkylation, it cannot be entirely ruled out without empirical testing. wikipedia.orgnih.gov
A thorough characterization of its molecular targets is crucial for understanding its mechanism of action and for guiding the development of more selective and less toxic derivatives.
Design and Synthesis of this compound-Based Chemical Probes for Biological Systems
To facilitate the study of its molecular targets and mechanism of action, the development of this compound-based chemical probes is a critical next step. These probes are essential tools for target identification, validation, and imaging. frontiersin.orgnih.gov As no such probes currently exist, this area is ripe for exploration.
Future research should focus on the design and synthesis of probes by incorporating functional handles into the this compound scaffold, leveraging the established total synthesis route. rsc.orgolemiss.edu
Potential Chemical Probe Designs:
| Probe Type | Functional Handle | Intended Application | Rationale |
|---|---|---|---|
| Activity-Based Probe | Terminal alkyne or azide | Target identification via click chemistry-enabled proteomics. | The alkyne/azide allows for the covalent attachment of a reporter tag (e.g., biotin, fluorophore) after the probe has bound to its cellular targets. frontiersin.org |
| Photoaffinity Probe | Benzophenone or diazirine | Covalent cross-linking to binding partners upon UV irradiation for target identification. | This allows for the capture of both covalent and non-covalent interactors. frontiersin.org |
| Fluorescent Probe | Fluorophore (e.g., FITC, BODIPY) | Visualization of the subcellular localization of the compound and its targets using microscopy. | Attaching a fluorescent dye enables direct imaging of where the compound accumulates in cells. rsc.org |
The synthesis of these probes would provide powerful tools to definitively map the protein interaction landscape of this compound within complex biological systems.
Investigation of this compound as a Structural Scaffold for New Chemical Entities
Natural products are a rich source of validated structural scaffolds for drug discovery. sigmaaldrich.com this compound, with its densely functionalized and stereochemically complex hirsutane core, represents a promising starting point for generating new chemical entities (NCEs). nih.gov A significant challenge with the parent molecule is its toxicity toward mammalian cells, which has hindered its further development. thieme-connect.com
The strategic direction for future research is to use this compound as a scaffold for medicinal chemistry campaigns aimed at:
Improving the Therapeutic Index: Synthesizing analogues that retain or enhance the desired bioactivity (e.g., anticancer, antibacterial) while significantly reducing general cytotoxicity. This involves modifying reactive functional groups like the α,β-unsaturated carbonyl to fine-tune reactivity.
Exploring New Biological Space: Creating derivatives to screen for entirely new biological activities. The hirsutane skeleton is found in numerous natural products with diverse functions, suggesting the scaffold is privileged for interacting with multiple biological target classes. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—the tricyclic core, the carboxylic acid, and the octanoyl ester side chain—and assessing the impact on bioactivity. This will generate a detailed SAR map to guide the design of optimized NCEs.
The existing total synthesis route provides the necessary platform to launch such an investigation into the potential of the this compound scaffold. rsc.org
Advanced Computational Modeling for Mechanism Prediction and Structure Optimization
Computational modeling offers a powerful, resource-efficient approach to accelerate research on this compound. nih.govnih.gov While specific computational studies on this molecule are lacking, methods applied to other natural products can provide a clear roadmap for future work.
Key computational approaches to be explored include:
Molecular Docking: In silico screening of this compound against libraries of protein crystal structures (e.g., enzymes implicated in cancer or bacterial survival) can predict potential binding interactions and prioritize targets for experimental validation. nih.govjapsonline.com This can help elucidate its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): By building computational models based on the biological activity data of a library of this compound analogues, QSAR can identify key structural features that correlate with potency and toxicity. science.gov These models can then predict the activity of virtual compounds, guiding the synthesis of more effective and safer molecules.
Molecular Dynamics (MD) Simulations: Once a putative protein target is identified, MD simulations can model the dynamic interactions between this compound and the protein's binding site over time. nih.gov This can provide detailed insights into binding stability, conformational changes, and the precise mechanism of interaction or inhibition.
Reaction Mechanism Modeling: Quantum mechanics (QM) and combined QM/MM methods can be used to model the reaction of this compound's electrophilic center with biological nucleophiles, helping to predict its reactivity and selectivity toward different amino acid residues. rsc.org
Integrating these computational strategies with experimental work will enable a more rational and efficient exploration of this compound's biological potential and the optimization of its structure for translational applications. plos.org
Q & A
Q. What spectroscopic methods are essential for confirming the structure of phellodonic acid, and how should data interpretation be prioritized?
this compound’s structure is confirmed through a combination of UV, IR, NMR, and mass spectrometry. Key steps include:
- UV-Vis : A maximum absorption at 234 nm indicates an α,β-unsaturated carbonyl system .
- IR : Peaks at 1735 cm⁻¹ (ester carbonyl) and 1640 cm⁻¹ (conjugated double bond) .
- NMR : Use ¹H-¹H COSY and ¹³C NMR correlations to assign stereochemistry (e.g., epoxide proton coupling at δ 3.43 with Hα of exo-methylene at δ 5.35) (Table I in ).
- Mass Spectrometry : Molecular ion [M⁺] at m/z 404 (C₂₃H₃₂O₆) with fragmentation patterns (loss of octanoic acid [144 Da] and CO₂ [44 Da]) . Prioritize cross-validation between techniques; discrepancies in NMR coupling constants or mass fragments may indicate impurities or stereochemical ambiguities.
Q. How can researchers optimize the isolation of this compound from fungal cultures, and what yield benchmarks exist?
Isolation involves:
- Fermentation : Use Phellodon melaleucus strain 87113 with a 9-day incubation for peak antibiotic production .
- Chromatography : Employ LiChro Gel PS 1 (Merck) with 2-propanol as an eluent. Final purification yields ~2.18 mg/L of pure compound . Key benchmarks: Monitor Rf values (e.g., 0.82 in toluene-acetone-ethyl acetate) and solubility in methanol/chloroform to track progress .
Q. What baseline protocols are recommended for assessing the antimicrobial activity of this compound?
- Serial Dilution Assay : Determine minimal inhibitory concentrations (MICs) against bacteria (e.g., Bacillus subtilis MIC = 0.5 µg/mL) and fungi (e.g., Mucor plumbeus MIC = 2 µg/mL) (Table II in ).
- Plate Diffusion Assay : Use 100 µg/disc to test self-resistance in the producing strain .
- Cytotoxicity Testing : Measure lysis of cell lines (e.g., L-1210 leukemia cells) at 2–10 µg/mL and inhibition of DNA/RNA/protein synthesis (50% reduction at 1 µg/mL) (Table IV in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and related hirsutane derivatives?
- Comparative Analysis : Compare CD spectra (e.g., negative Cotton effect at 370 nm and positive at 235 nm) with complicatic acid (2) and hypnophilin (3) to assess structural similarities .
- Mechanistic Studies : Test thiol reactivity (e.g., with cysteine) to determine if bioactivity loss in derivatives is due to adduct formation .
- Strain-Specific Resistance : Investigate self-resistance mechanisms in P. melaleucus via genomic analysis of efflux pumps or target mutations .
Q. What experimental strategies are critical for determining the absolute stereochemistry of this compound?
- NOE Experiments : Irradiate angular 9-H to observe signal enhancements in 2-H, Me-13, and 6-H, confirming their cis arrangement (Fig. 2 in ).
- CD Spectroscopy : Align Cotton effects with structurally characterized analogs (e.g., complicatic acid) .
- X-ray Crystallography : If crystallization fails (compound is an oil), use computational modeling (DFT) to predict stable conformers .
Q. How should researchers address challenges in replicating this compound synthesis in non-fungal systems?
- Synthetic Routes : Explore esterification of sesquiterpenoid hydroxy acid (C₁₅H₁₆O₄) with octanoic acid, mimicking fungal biosynthesis .
- Yield Optimization : Test acyl transferases or lipases for regioselective esterification .
- Purity Monitoring : Use HPLC-MS to detect byproducts (e.g., m/z 261 [C₁₅H₁₇O₄⁺]) during synthesis .
Data Analysis & Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?
- IC₅₀ Calculation : Fit log-dose vs. inhibition curves using nonlinear regression (e.g., GraphPad Prism).
- Error Analysis : Report SEM for triplicate experiments and adjust for plate-to-plate variability .
- Thresholds : Define “high cytotoxicity” as >90% cell lysis at 10 µg/mL .
Q. How should conflicting NMR assignments be resolved when publishing structural data?
- Cross-Validation : Compare 2D NMR (HSQC, HMBC) with literature data for hirsutane derivatives .
- Signal Deconvolution : Apply Lorentz-Gaussian fitting for overlapping peaks (e.g., δ 1.14–1.31 multiplet) .
- Supplementary Data : Include raw spectra in supporting information with acquisition parameters (e.g., 400 MHz, CDCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
